5-Bromo-3-methylbenzofuran
Overview
Description
5-Bromo-3-methylbenzofuran is a compound that belongs to the class of organic compounds known as benzofurans, which are characterized by a fused benzene and furan ring structure. The presence of a bromine atom and a methyl group on the benzofuran skeleton suggests that this compound could be a useful intermediate in the synthesis of various chemical entities, potentially including pharmaceuticals, agrochemicals, and materials science applications.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves starting materials such as maleic anhydrides, phthalic anhydrides, or salicylaldehydes. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones can be prepared from maleic anhydrides and phthalic anhydrides, respectively, with key steps including debrominative decarboxylation or bromodecarboxylation reactions . Additionally, regioselective carbon-carbon bond formation reactions, such as Pd-catalyzed Sonogashira and Negishi cross-coupling, have been employed to synthesize substituted benzofurans with high yields . A one-pot strategy has also been reported for the synthesis of 2-bromo-6-hydroxybenzofurans, which are versatile intermediates for the synthesis of natural products .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and electronic properties of the molecule. For example, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating the importance of the bromine atom in cyclization reactions .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and cyclization processes. For example, 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran reacts with nucleophilic reagents to yield a variety of benzofuran derivatives and condensed systems . The presence of bromine also allows for halogen-metal exchange reactions and further cross-coupling to modify the benzofuran core .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, would be influenced by the presence of the bromine and methyl groups. While specific data on this compound is not provided, related compounds have been studied for their properties. For instance, the influence of synthetic (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone on the levels of vitamins and malondialdehyde in rats suggests that the compound can induce oxidative stress . Additionally, the antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles indicate that bromobenzofuran derivatives can have significant biological effects .
Scientific Research Applications
Synthesis and Antimicrobial Applications
Antimicrobial Compounds Synthesis : A study demonstrated the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, including those related to 5-Bromo-3-methylbenzofuran, which exhibited significant antimicrobial activities against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Halogenated Dioxobutanoate in Heterocycle Synthesis : Another research focused on using 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran to synthesize nitrogenous heterocycles, showing antimicrobial activities against various bacteria and a fungus (Siddiqui, 2013).
Photodynamic Therapy
- Zinc Phthalocyanine for Cancer Treatment : A novel zinc phthalocyanine compound, substituted with a derivative of this compound, was synthesized for photodynamic therapy applications. Its properties as a photosensitizer were found to be promising for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
- Oxidant Properties Study : Research investigating the effects of a compound derived from this compound on vitamin and malondialdehyde levels in rats found significant changes, suggesting potential stress-inducing and free radical increasing properties (Karatas, Koca, Kara, & Servi, 2006).
Antimicrobial Activities
- Novel Triazoles Synthesis : A study described the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran derivatives, showing antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-3-methylbenzofuran are not mentioned in the search results, benzofuran derivatives are a major area of interest in drug design and development . They are being studied for their potential applications in various fields, including antimicrobial and anticancer therapies .
properties
IUPAC Name |
5-bromo-3-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQUDYWELWUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491577 | |
Record name | 5-Bromo-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33118-85-3 | |
Record name | 5-Bromo-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromo-3-methylbenzofuran in the synthesis of pyrazolene-benzofuran derivatives?
A1: this compound serves as a crucial starting material in the synthesis of pyrazolene-benzofuran derivatives []. It reacts with chloroacetone in the presence of potassium carbonate (K2CO3) to yield 5-Bromo-2-cinnamoyl-3-methylbenzofurans. This intermediate then undergoes further reactions with hydrazine hydrate and substituted acid chlorides to produce the final pyrazolene-benzofuran derivatives.
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